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Abstract

The brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a
chemical of emerging concern due to its potential endocrine-disrupting properties. TBECH
exists as four distinct diastereomers (a, 3, y, and &), each with unique stereochemistry that can
significantly influence its interaction with biological targets.[1][2] A primary molecular initiating
event for TBECH's endocrine activity is its binding to the androgen receptor (AR), a ligand-
activated transcription factor crucial for male sexual development and other physiological
processes.[2] Computational modeling, including molecular docking and molecular dynamics
(MD) simulations, provides a powerful, cost-effective, and atomistic framework to investigate
these interactions, predict binding affinities, and elucidate the structural basis for diastereomer-
specific activity.[3][4] This guide offers a comprehensive set of protocols and expert insights for
modeling the interactions between TBECH diastereomers and the human androgen receptor,
designed to be a self-validating system for robust and reproducible results.

Introduction: The Scientific Rationale
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The androgen receptor, like other nuclear receptors, possesses a ligand-binding domain (LBD)
that accommodates its endogenous ligands, such as dihydrotestosterone (DHT).[5] The binding
of a ligand induces a conformational change in the LBD, leading to the recruitment of co-
regulators and the modulation of gene transcription.[5] Endocrine-disrupting chemicals (EDCs)
can interfere with this process by mimicking natural hormones, thereby acting as agonists or
antagonists.[3]

The four diastereomers of TBECH (Figure 1) exhibit differential potency in activating the AR,
with the y and & forms being more potent than the a and 3 forms.[2] This highlights the critical
role of stereochemistry in receptor binding and activation. Computational modeling allows us to
dissect these differences by:

Predicting Binding Poses: Determining the most likely orientation and conformation of each
diastereomer within the AR's ligand-binding pocket (LBP).

« Estimating Binding Affinity: Calculating the theoretical binding energy, which can be
correlated with experimental binding data.

e Analyzing Intermolecular Interactions: Identifying the key amino acid residues and types of
interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor
complex.

e Assessing Dynamic Stability: Evaluating the stability of the binding pose and the overall
complex over time through molecular dynamics simulations.

This guide will walk you through a complete in silico workflow, from preparing the receptor and
ligands to performing and analyzing docking and MD simulations, and finally, validating the
computational model against experimental data.

l=.Figure 1. The four diastereomers of TBECH (a, 3, y, and &) differ in the stereochemical
arrangement of the bromine atoms on the cyclohexane ring and the ethyl side chain.

The Computational Workflow: A Self-Validating
Approach

A robust computational study is not a linear process but an iterative one, where each step is
validated. The workflow presented here is designed to ensure the reliability of the generated
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Computational modeling workflow.

Phase 1: System Preparation - The Foundation of
Accuracy

The quality of your input structures and parameters directly dictates the reliability of your

results. Garbage in, garbage out.

Androgen Receptor Structure Preparation

The three-dimensional structure of the AR LBD is the starting point.
e Protocol 1: Receptor Structure Acquisition and Preparation

o Obtain the Crystal Structure: Download the crystal structure of the human androgen
receptor LBD from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 2AX6,
which is the AR LBD in complex with dihydrotestosterone.

o Initial Cleaning: Open the PDB file in a molecular visualization program like UCSF
Chimera or PyMOL. Remove all non-essential molecules, including water, co-solvents,
and the co-crystallized ligand (DHT). If the structure contains multiple chains, retain only
one for the simulation.

o Add Hydrogens and Assign Charges: Use a tool like UCSF Chimera's Dock Prep or the
pdb2gmx module in GROMACS. This step is crucial as it adds missing hydrogen atoms
and assigns atomic partial charges according to a chosen force field (e.g., CHARMMS36 for
GROMACS, or ff14SB for AMBER).[6]

o Energy Minimization (Optional but Recommended): Perform a brief energy minimization of
the receptor structure to relieve any steric clashes introduced during the preparation steps.

o Expert Insight: Homology Modeling If a high-quality crystal structure is unavailable, or if you
are studying a mutated receptor, homology modeling is a viable alternative. Servers like
SWISS-MODEL can automatically build a 3D model of your protein based on its amino acid
sequence and a related known structure (a template).[3][7] The quality of the resulting model
should be rigorously assessed using tools like Ramachandran plots and QMEAN scores

provided by the server.
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TBECH Diastereomer Preparation and Parameterization

Accurate representation of the ligands is equally critical.
e Protocol 2: Ligand Structure Generation and Preparation

o Generate 2D Structures: Draw the four TBECH diastereomers (a, 3, y, and &) using a
chemical drawing tool like ChemDraw or MarvinSketch, paying close attention to the
stereochemistry at each chiral center.

o Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. It is imperative to
perform a thorough conformational search and energy minimization using a quantum
mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force
field to obtain a low-energy starting conformation for each diastereomer.[8]

o Assign Partial Charges: The electrostatic potential of the ligand is a key determinant of its
interactions. Use a method like AM1-BCC with antechamber for the AMBER/GAFF force
field or submit the structure to the CGenFF server for the CHARMM force field to obtain
accurate partial charges.[9][10]

o Expert Insight: Force Field Selection for Halogenated Compounds Standard force fields may
not adequately describe the physics of halogen atoms, particularly the phenomenon of
"halogen bonding,"” where the halogen acts as an electrophilic species. For high-accuracy
studies, consider using force fields with specific parameters for halogenated compounds,
such as recent extensions to CHARMM (CGenFF) and AMBER (GAFF), or polarizable force
fields like the Drude model.[6][11] The CGenFF server is a valuable resource as it provides
not only charges but also all necessary bonded and non-bonded parameters for CHARMM,
along with a "penalty score" that indicates the quality of the analogy-based parameter
assignment.[10]

Phase 2: Molecular Docking - Predicting the Binding
Pose

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex.[4]

e Protocol 3: Molecular Docking with AutoDock Vina
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o Prepare Receptor and Ligands for Vina: Using AutoDock Tools (ADT) or a similar program,
convert the prepared receptor and ligand files into the PDBQT format, which includes
partial charges and atom type information.[12]

o Define the Binding Site (Grid Box): The search space for the docking algorithm needs to
be defined. This is typically a cubic box centered on the known ligand-binding pocket of
the AR. The size of the box should be large enough to accommodate the TBECH
diastereomers and allow for rotational and translational sampling. A box size of 25x25x25
A centered on the geometric center of the co-crystallized DHT in 2AX6 is a good starting
point.

o Run AutoDock Vina: Execute the docking calculation. Vina will generate a set of binding
poses for each diastereomer, ranked by a scoring function that estimates the binding
affinity (in kcal/mol).[13]

o Analyze the Results:

» Pose Clustering: The top-ranked poses should be visually inspected. Often, Vina will
produce several poses clustered in a similar orientation. The lowest energy pose from
the most populated cluster is often the most likely binding mode.

» [nteraction Analysis: For the best-ranked pose of each diastereomer, analyze the
intermolecular interactions with the AR LBD. Identify key amino acid residues involved
in hydrogen bonds, hydrophobic interactions, and any potential halogen bonds. Tools
like PyMOL, Chimera, and LigPlot+ are excellent for this visualization.

Phase 3: Molecular Dynamics - Capturing the
Dynamic Reality

While docking provides a static snapshot of the binding pose, MD simulations allow us to
observe the dynamic behavior of the ligand-receptor complex over time in a simulated
physiological environment.[14]

e Protocol 4: Protein-Ligand MD Simulation with GROMACS

o System Building:
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Combine Protein and Ligand: Create a complex of the AR with the best-ranked docking
pose of a TBECH diastereomer.

» Define the Simulation Box: Place the complex in a simulation box (e.g., cubic or
dodecahedron) and ensure a minimum distance (e.g., 1.0 nm) between the protein and
the box edges.

» Solvation: Fill the box with water molecules (e.g., TIP3P water model).

= Add lons: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a
physiological salt concentration (e.g., 0.15 M).[6]

o Energy Minimization: Perform a robust energy minimization of the entire system to remove
any steric clashes, typically using a steepest descent algorithm.

o Equilibration: Gradually bring the system to the desired temperature and pressure. This is
a critical step and is usually performed in two phases:

» NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the
system to the target temperature (e.g., 300 K) while keeping the protein and ligand
heavy atoms restrained. This allows the solvent to equilibrate around the solute.

» NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue
the simulation at the target temperature and pressure (e.g., 1 bar), gradually releasing
the restraints on the protein and ligand. This ensures the system reaches the correct
density.[15]

o Production MD: Run the simulation for a sufficient length of time (e.g., 100-200
nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals
(e.g., every 10 ps).

e Protocol 5: Post-MD Trajectory Analysis The resulting trajectory is a treasure trove of
information. Key analyses include:

o Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and
the ligand heavy atoms over time relative to the starting structure. A stable RMSD plot
indicates that the system has reached equilibrium.[16]
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o Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This
highlights flexible regions of the protein, such as loops, and can indicate which residues
are most affected by ligand binding.[16]

o Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between
the TBECH diastereomer and the receptor throughout the simulation. This can reveal the
most persistent and important hydrogen bonding interactions.[17]

o Binding Free Energy Calculation (Optional): Use methods like Molecular
Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular
Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free
energy from the MD trajectory. While computationally intensive, these methods can
provide a more accurate ranking of binding affinities than docking scores alone.[18]
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Step-by-step molecular dynamics workflow.

Phase 4: Validation and Interpretation

A computational model is only as good as its ability to reproduce experimental findings.
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Validation Against Experimental Data

The ultimate test of your model is its predictive power. Fortunately, experimental data on the AR
activity of TBECH diastereomers are available.[2]

Predicted .
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. . Binding L Key
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¢ Protocol 6: Model Validation

o Perform Modeling for All Diastereomers: Run the entire computational workflow (docking
and MD) for all four TBECH diastereomers and the endogenous ligand, DHT.
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o Correlate Computational and Experimental Data: Compare the ranking of the calculated
binding affinities (from docking scores or MM/PBSA) with the ranking of the experimental
potencies (ECso values). A good model should show a strong correlation, with the y and
diastereomers predicted to have stronger binding affinities than the a and 3 forms.

o Structural Rationale: Use the detailed interaction data from your simulations to explain
why certain diastereomers bind more strongly than others. For example, does the
stereochemistry of y-TBECH allow for an additional hydrogen bond or a more favorable
hydrophobic contact that is not possible for B-TBECH?

Interpretation and Hypothesis Generation

Once validated, the model becomes a powerful tool for generating new hypotheses. For
instance, you can investigate the effects of AR mutations associated with prostate cancer on
TBECH binding, as some studies suggest that certain mutations can increase the receptor's
sensitivity to environmental androgens.[19] You can also use the model to screen other
brominated flame retardants for potential androgenic activity, prioritizing them for future
experimental testing.

Conclusion

The computational protocols outlined in this guide provide a robust framework for investigating
the interactions between TBECH diastereomers and the androgen receptor. By carefully
preparing the system, employing validated software, and critically analyzing the results in the
context of experimental data, researchers can gain valuable insights into the molecular
mechanisms of endocrine disruption. This knowledge is essential for risk assessment and the
development of safer alternatives to potentially harmful chemicals.

References

e Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable
and CHARMM Additive Empirical Force Fields.

e GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][6]

e Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.

o MD-Ligand—Receptor: A High-Performance Computing Tool for Characterizing Ligand—
Receptor Binding Interactions in Molecular Dynamics Trajectories. MDPI. [Link][15]

e Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D.[Link][15]

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27473015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. BioExcel.
[Link][16]

AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb).
BioExcel. [Link][12]

Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2
dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2
Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line.
Environmental Health Perspectives. [Link][2]

GROMACS Tutorials. Justin A. Lemkul, Ph.D.[Link][22]

In Silico Predictions of Endocrine Disruptors Properties. Endocrine Reviews. [Link]

AMBER tutorial for Heidelberg-ND Summer School. University of Notre Dame. [Link][23]
AMBER demo. YouTube. [Link][24]

After protein ligand simulation in gromacs, how do we analyze the simulations?
1,2-Dibromo-4-(1,2 dibromoethyl) cyclohexane (TBECH)-mediated steroid hormone receptor
activation and gene regulation in chicken LMH cells. Environmental Toxicology and
Chemistry. [Link][25]

TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation
in response to mutations associated with prostate cancer. Toxicology and Applied
Pharmacology. [Link][26]

Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2
dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular
carcinoma cell line and the Incap prostate cancer cell line. Environmental Health
Perspectives. [Link][1]

GROMACS Tutorial Part 3 | Protein-Ligand MD Simul

Analyzing molecular dynamics simul

SWISS-MODEL.

What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover
Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on
Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors. MDPI. [Link][14]
Ligand parameterization in GROMACS. Deepak Shilkar. [Link][29]

GROMACS Tutorial - Protein-Ligand Complex. Justin A. Lemkul, Ph.D.[Link][11]

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
[Link][13]

In Silico Predictions of Endocrine Disruptors Properties. Endocrine Reviews. [Link][3]
Parameterising your ligands — Preparing to run biomolecular QM/MM simulations with CP2K
using AmberTools. BioExcel. [Link][30]

GROMACS Tutorial - Protein-Ligand Complex. Justin A. Lemkul, Ph.D.[Link][31]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation
in response to mutations associated with prostate cancer. Toxicology and Applied
Pharmacology. [Link][20]

» Elucidation of protein—ligand interactions by multiple trajectory analysis methods. RSC
Publishing. [Link][32]

o Data analysis of molecular dynamics simulation trajectories of [3-sitosterol, sonidegib and
cholesterol in smoothened protein with the CHARMMS36 force field.

e cgenff_tutorial. GitHub. [Link][33]

o A study of selected endocrine disrupting chemicals and their binding to host molecules with
molecular modelling. Warsaw University of Technology. [Link][34]

e Using antechamber and parmchk for Ligands. Emmett M. Leddin. [Link][10]

e Post Simulation Analysis: Part 5. YouTube. [Link][35]

» Tutorial: MD simulation output analysis of a complex using GROMACS.

e Resources - The Ahn Lab.

» Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal
of Steroid Biochemistry and Molecular Biology. [Link][37]

e How to parameterize the new ligand of a complex in AMBER?

e Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb). BioExcel.
[Link][39]

e Theoretical study on endocrine disrupting effects of polychlorinated dibenzo-p-dioxins using
molecular docking simulation. Ecotoxicology and Environmental Safety. [Link][4]

e Molecular Dynamics Simulation Tutorial. University of Calgary. [Link][40]

» Design, Synthesis, and Biological Characterization of Metabolically Stable Selective
Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link][41]

» A polyaromatic receptor with high androgen affinity. Science Advances. [Link][42]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2
dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular
carcinoma cell line and the Incap prostate cancer cell line - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b127599?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/20049203/
https://pubmed.ncbi.nlm.nih.gov/20049203/
https://pubmed.ncbi.nlm.nih.gov/20049203/
https://pubmed.ncbi.nlm.nih.gov/20049203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2
dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2
Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC
[pmc.ncbi.nlm.nih.gov]

3. In Silico Predictions of Endocrine Disruptors Properties - PMC [pmc.ncbi.nim.nih.gov]

4. Theoretical study on endocrine disrupting effects of polychlorinated dibenzo-p-dioxins
using molecular docking simulation - PubMed [pubmed.ncbi.nim.nih.gov]

5. pdf.benchchem.com [pdf.benchchem.com]

6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
7. CGenFF Program — SilcsBio User Guide [docs.silcsbio.com]

8. m.youtube.com [m.youtube.com]

9. emleddin.github.io [emleddin.github.io]

10. Protein-Ligand Complex [mdtutorials.com]

11. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks
[mmb.irbbarcelona.org]

12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
14. Protein-Ligand Complex [mdtutorials.com]

15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks
[mmb.irbbarcelona.org]

16. researchgate.net [researchgate.net]
17. bioinformaticsreview.com [bioinformaticsreview.com]

18. Data analysis of molecular dynamics simulation trajectories of (3-sitosterol, sonidegib and
cholesterol in smoothened protein with the CHARMM36 force field - PMC
[pmc.ncbi.nlm.nih.gov]

19. TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor
regulation in response to mutations associated with prostate cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Computational Modeling
of TBECH Diastereomer Interactions with Androgen Receptors]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b127599#computational-modeling-
of-tbech-diastereomer-interactions-with-androgen-receptors]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2799458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2799458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2799458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2799458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6804484/
https://pubmed.ncbi.nlm.nih.gov/32656810/
https://pubmed.ncbi.nlm.nih.gov/32656810/
https://pdf.benchchem.com/191/Application_Notes_In_Vitro_Androgen_Receptor_Binding_Assay_for_Neotriptophenolide.pdf
https://angeloraymondrossi.github.io/workshop/charmm-gromacs-small-organic-molecules-new.html
https://docs.silcsbio.com/2024.2/cgenff/usage.html
https://m.youtube.com/watch?v=8OsLjDse_BI
https://emleddin.github.io/comp-chem-website/AMBERguide-antechamber.html
http://www.mdtutorials.com/gmx/complex/02_topology.html
https://mmb.irbbarcelona.org/biobb/workflows/tutorials/biobb_wf_amber_md_setup_lig
https://mmb.irbbarcelona.org/biobb/workflows/tutorials/biobb_wf_amber_md_setup_lig
https://mattermodeling.stackexchange.com/questions/4341/finding-parameters-for-a-molecule-in-various-forcefields
https://19january2021snapshot.epa.gov/sites/static/files/2015-11/documents/arbinding_fs.pdf
http://www.mdtutorials.com/gmx/complex/index.html
https://mmb.irbbarcelona.org/biobb/workflows/tutorials/biobb_wf_protein-complex_md_setup
https://mmb.irbbarcelona.org/biobb/workflows/tutorials/biobb_wf_protein-complex_md_setup
https://www.researchgate.net/post/After-protein-ligand-simulation-in-gromacs-how-do-we-analyze-the-simulations
https://bioinformaticsreview.com/20201226/tutorial-md-simulation-output-analysis-of-a-complex-using-gromacs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554031/
https://pubmed.ncbi.nlm.nih.gov/27473015/
https://pubmed.ncbi.nlm.nih.gov/27473015/
https://pubmed.ncbi.nlm.nih.gov/27473015/
https://www.benchchem.com/product/b127599#computational-modeling-of-tbech-diastereomer-interactions-with-androgen-receptors
https://www.benchchem.com/product/b127599#computational-modeling-of-tbech-diastereomer-interactions-with-androgen-receptors
https://www.benchchem.com/product/b127599#computational-modeling-of-tbech-diastereomer-interactions-with-androgen-receptors
https://www.benchchem.com/product/b127599#computational-modeling-of-tbech-diastereomer-interactions-with-androgen-receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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